Chloromethyl(dimethyl)furylsilane
Description
Properties
Molecular Formula |
C7H11ClOSi |
|---|---|
Molecular Weight |
174.70 g/mol |
IUPAC Name |
chloromethyl-(furan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C7H11ClOSi/c1-10(2,6-8)7-4-3-5-9-7/h3-5H,6H2,1-2H3 |
InChI Key |
JVYPWWAPULSFQL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Chloromethyl(dimethyl)furylsilane with structurally related silanes:
*Inferred formula based on substituent composition.
Preparation Methods
Electronic and Steric Considerations
The furyl group, an electron-rich heterocycle, participates in conjugation with the silicon center, moderating its electrophilicity. This interaction necessitates careful selection of protecting groups and catalysts to prevent undesired side reactions, such as ring-opening of the furan moiety. Dimethyl substituents on silicon provide steric shielding, reducing susceptibility to nucleophilic attack at the silicon atom.
Synthetic Routes to this compound
Chloromethylation of Dimethylfurylsilane Precursors
Chloromethylation involves introducing a chloromethyl group (-CH2Cl) to a dimethylfurylsilane backbone. A patented method for analogous compounds employs chloromethyl methyl dimethoxysilane as a starting material, reacting it with HCl gas in the presence of AlCl3 as a catalyst.
Procedure :
-
Substrate Activation : Dimethylfurylsilane (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
-
Catalyst Introduction : AlCl3 (0.1 equiv) is added at 0°C to minimize side reactions.
-
Chlorination : HCl gas is bubbled through the solution at 50–80°C for 3–5 hours, yielding this compound.
-
Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg) isolates the product in 85–90% purity.
Mechanistic Insight : The reaction proceeds via electrophilic substitution, where AlCl3 generates a chloromethyl carbocation (CH2Cl⁺) that attacks the silicon-bound furyl group. The β-silicon effect stabilizes the transition state, favoring substitution at the methyl position adjacent to silicon.
Hydrosilylation of Chloromethylfuran Derivatives
Hydrosilylation offers an alternative route by adding Si-H bonds across unsaturated bonds in chloromethylfuran.
Protocol :
-
Substrate Preparation : 3-Chloromethylfuran (1.2 equiv) is mixed with dimethylchlorosilane (1.0 equiv) in toluene.
-
Catalysis : Speier’s catalyst (H2PtCl6, 0.05 mol%) is added, and the mixture is heated at 80°C for 12 hours.
-
Work-Up : The product is extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc 9:1), yielding 70–75% of the target compound.
Challenges : Competing polymerization of furan and over-reduction of the chloromethyl group necessitate strict temperature control and catalyst loading.
Advanced Catalytic Methods
Transition-Metal-Mediated Coupling
Palladium-catalyzed cross-coupling between chloromethyldimethylsilane and furylboronic acids presents a modular approach.
Optimized Conditions :
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Base : K2CO3 (2.0 equiv)
-
Solvent : DMF/H2O (4:1) at 100°C for 24 hours.
This method achieves 60–65% yield but requires post-reduction steps to remove boronate byproducts.
Comparative Analysis of Methodologies
Q & A
Q. What role does the furyl substituent play in modulating the Lewis acidity of this compound compared to phenyl-substituted analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
